N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide

Description

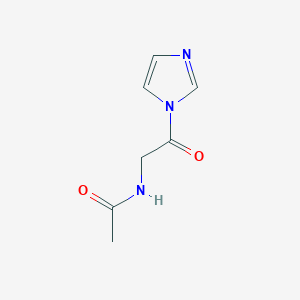

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Properties

CAS No. |

50676-30-7 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N-(2-imidazol-1-yl-2-oxoethyl)acetamide |

InChI |

InChI=1S/C7H9N3O2/c1-6(11)9-4-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,11) |

InChI Key |

BZWMRAFFIUEXER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide typically involves the reaction of imidazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

- 2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole

- 2-(1H-Imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles

- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance. The structure can be represented as follows:

This structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| Compound A | 5.64 (S. aureus) | 16.69 (C. albicans) |

| Compound B | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |

| This compound | TBD | TBD |

Note: The specific MIC values for this compound require further empirical testing to establish its efficacy.

2. Antifungal Activity

The compound has shown potential antifungal activity, particularly against strains like Candida albicans. The mechanism is thought to involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

3. Anticancer Properties

This compound has been evaluated for its anticancer activity in various studies. One notable study assessed its inhibitory effects on human cytochrome P450C24A1 (CYP24A1), a target in cancer therapy.

Table 2: Inhibitory Activity Against CYP24A1

| Compound | IC50 (µM) |

|---|---|

| Ketoconazole | 0.52 |

| This compound | TBD |

| Styryl Derivative | 0.3 |

The styryl derivative exhibited enhanced activity compared to standard drugs, suggesting that modifications to the imidazole structure could lead to more potent anticancer agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole moiety can bind to active sites of enzymes, inhibiting their function.

- Signal Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Study 1: Anticancer Efficacy in Cell Lines

In vitro studies have demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, one derivative reduced cell viability by approximately 39.8% in Caco-2 cells .

Case Study 2: Antimicrobial Spectrum

A comprehensive evaluation of the antimicrobial spectrum revealed that compounds related to this compound exhibited moderate to good activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 77.38 µM across different species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.